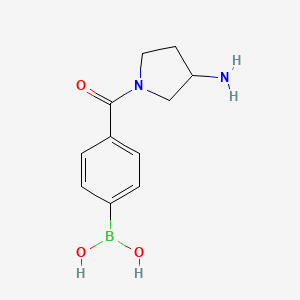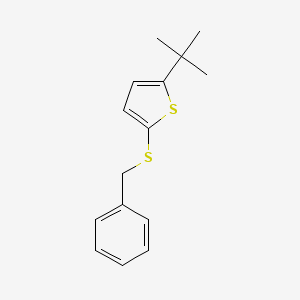
2-(tert-Butyl)-4-methylphenyl Chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD24141129 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD24141129 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of reactions such as condensation, cyclization, and functional group modifications. Reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD24141129 is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD24141129 undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: MFCD24141129 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving MFCD24141129 often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions might require anhydrous conditions to prevent side reactions. Substitution reactions often need catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
MFCD24141129 has a broad range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules, aiding in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research into MFCD24141129 explores its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: The compound is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which MFCD24141129 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. Understanding these interactions is crucial for elucidating the compound’s biological and therapeutic potential.
Eigenschaften
Molekularformel |
C12H15ClO2 |
|---|---|
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
(2-tert-butyl-4-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C12H15ClO2/c1-8-5-6-10(15-11(13)14)9(7-8)12(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
IKPHRXGJRPJWJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)











